
1,2,2,6,6-Pentamethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,6,6-Pentamethylpiperazine is a heterocyclic organic compound with the molecular formula C9H20N2. It is a derivative of piperazine, characterized by the presence of five methyl groups attached to the nitrogen atoms in the piperazine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,2,6,6-Pentamethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
1,2,2,6,6-Pentamethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups replace the hydrogen atoms. Common reagents for these reactions include alkyl halides and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-aryl derivatives .
Applications De Recherche Scientifique
1,2,2,6,6-Pentamethylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs and as a potential therapeutic agent for various medical conditions .
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 1,2,2,6,6-Pentamethylpiperazine involves its interaction with specific molecular targets and pathways. As a ganglion-blocking agent, it inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in the autonomic ganglia . This action results in the relaxation of smooth muscles and a decrease in blood pressure, making it useful in the treatment of hypertension.
Comparaison Avec Des Composés Similaires
1,2,2,6,6-Pentamethylpiperazine can be compared with other similar compounds, such as:
1,2,2,6,6-Pentamethylpiperidine: Both compounds share a similar structure but differ in the presence of an additional nitrogen atom in this compound.
The uniqueness of this compound lies in its steric hindrance due to the methyl groups, which influences its reactivity and makes it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
63867-56-1 |
|---|---|
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
1,2,2,6,6-pentamethylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-10-7-9(3,4)11(8)5/h10H,6-7H2,1-5H3 |
Clé InChI |
UILJIUFPKKZQQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC(N1C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
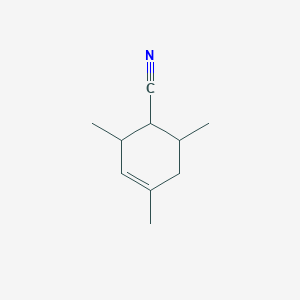

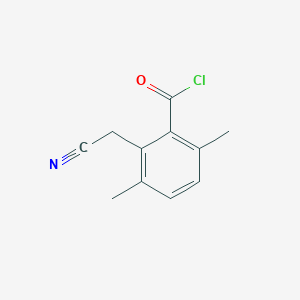

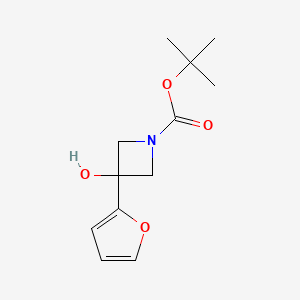
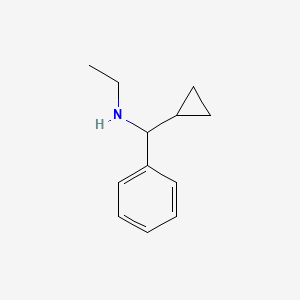
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
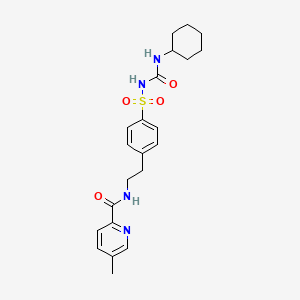
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)

![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)


